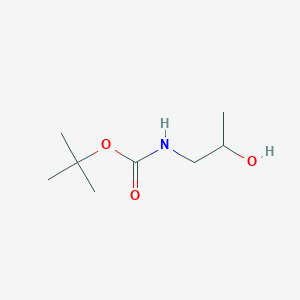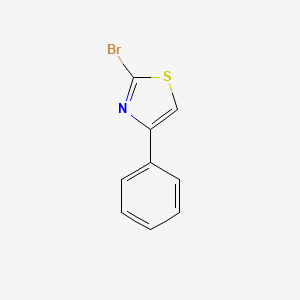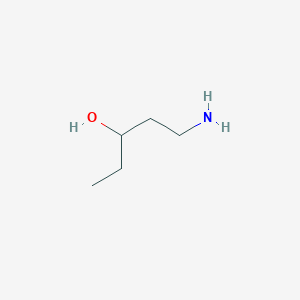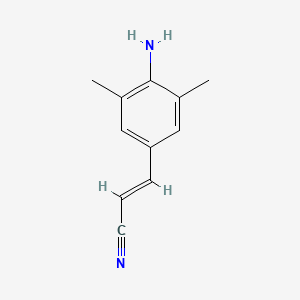
5-Bromo-2-iodo-3-méthylpyridine
Vue d'ensemble
Description
5-Bromo-2-iodo-3-methylpyridine is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and iodine atoms attached to the pyridine ring, along with a methyl group at the 3-position
Applications De Recherche Scientifique
5-Bromo-2-iodo-3-methylpyridine has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.
Material Science: It is employed in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
Target of Action
5-Bromo-2-iodo-3-methylpyridine is primarily used as a raw material in organic synthesis . It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The compound interacts with its targets through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is the primary biochemical pathway affected by 5-Bromo-2-iodo-3-methylpyridine . This reaction is crucial for the formation of carbon–carbon bonds, a fundamental process in organic synthesis . The downstream effects include the synthesis of biaryls , which are important structures in many natural products, pharmaceuticals, and materials .
Result of Action
The result of the action of 5-Bromo-2-iodo-3-methylpyridine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of various organic compounds, including biaryls and 5-arylamino-2-picolines .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-iodo-3-methylpyridine are influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the reaction’s success depends on the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Analyse Biochimique
Biochemical Properties
5-Bromo-2-iodo-3-methylpyridine plays a significant role in biochemical reactions, particularly as an inhibitor of NADPH oxidase. NADPH oxidase is an enzyme complex that produces reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and defense mechanisms . By inhibiting NADPH oxidase, 5-Bromo-2-iodo-3-methylpyridine can modulate the production of ROS, thereby influencing oxidative stress and related cellular responses.
Cellular Effects
The effects of 5-Bromo-2-iodo-3-methylpyridine on various cell types and cellular processes are profound. It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting NADPH oxidase, 5-Bromo-2-iodo-3-methylpyridine reduces the levels of ROS, which can affect signaling pathways such as the MAPK/ERK pathway. This modulation can lead to changes in gene expression and cellular metabolism, ultimately influencing cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 5-Bromo-2-iodo-3-methylpyridine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of NADPH oxidase, inhibiting its activity and preventing the production of ROS. This inhibition can lead to a decrease in oxidative stress and modulation of various cellular processes. Additionally, 5-Bromo-2-iodo-3-methylpyridine may interact with other enzymes and proteins involved in oxidative stress responses, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-iodo-3-methylpyridine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound is relatively stable under controlled conditions, with minimal degradation over time. Long-term studies have shown that continuous exposure to 5-Bromo-2-iodo-3-methylpyridine can lead to sustained inhibition of NADPH oxidase activity, resulting in prolonged modulation of oxidative stress and related cellular processes .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-iodo-3-methylpyridine vary with different dosages in animal models. At lower doses, the compound effectively inhibits NADPH oxidase activity without causing significant toxicity. At higher doses, toxic effects such as oxidative damage and cellular apoptosis have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
5-Bromo-2-iodo-3-methylpyridine is involved in various metabolic pathways, particularly those related to oxidative stress and ROS production. By inhibiting NADPH oxidase, the compound affects the metabolic flux of ROS and related metabolites. This modulation can influence the overall metabolic state of the cell, impacting processes such as energy production, detoxification, and cellular signaling .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-iodo-3-methylpyridine is transported and distributed through specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target cells and tissues, where it can exert its inhibitory effects on NADPH oxidase. The distribution of 5-Bromo-2-iodo-3-methylpyridine is crucial for its efficacy and therapeutic potential .
Subcellular Localization
The subcellular localization of 5-Bromo-2-iodo-3-methylpyridine is primarily within the cytoplasm, where it interacts with NADPH oxidase and other related biomolecules. The compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function in modulating oxidative stress and related cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodo-3-methylpyridine typically involves halogenation reactions. One common method is the bromination of 2-iodo-3-methylpyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of 5-Bromo-2-iodo-3-methylpyridine may involve large-scale halogenation processes using automated reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-iodo-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound is a suitable substrate for Suzuki-Miyaura and Stille cross-coupling reactions, which involve the formation of carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Cross-Coupling: Palladium catalysts and arylboronic acids are typically employed in Suzuki-Miyaura reactions.
Major Products Formed:
Substitution Reactions: Products with various functional groups replacing the halogens.
Cross-Coupling Reactions: Biaryl compounds and other complex organic molecules.
Comparaison Avec Des Composés Similaires
5-Bromo-2-methylpyridine: Lacks the iodine atom, making it less reactive in certain cross-coupling reactions.
2-Bromo-5-iodopyridine: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: 5-Bromo-2-iodo-3-methylpyridine is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
5-bromo-2-iodo-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEVEMCJHLQDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433452 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
376587-52-9 | |
| Record name | 5-Bromo-2-iodo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Bromo-5,6-dihydro-4H-cyclopenta[d]thiazole](/img/structure/B1277950.png)








